4-Pyridazinamine, 5-nitro-3-phenyl-

Übersicht

Beschreibung

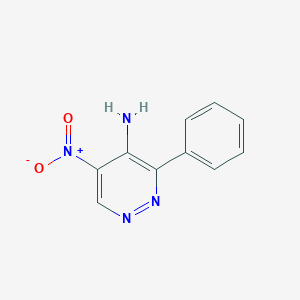

4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound that contains a pyridazine ring with an amine group at the 4-position, a nitro group at the 5-position, and a phenyl group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinamine, 5-nitro-3-phenyl- typically involves the nitration of 3-phenylpyridazine followed by the introduction of an amine group at the 4-position. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of 4-Pyridazinamine, 5-nitro-3-phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridazinamine, 5-nitro-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that 4-Pyridazinamine, 5-nitro-3-phenyl- exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, it has been reported to induce apoptosis in specific cancer cell lines by activating caspase pathways, suggesting its role as a lead compound in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, indicating its potential as an antibacterial agent . The mechanism of action involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication.

1.3 Hormonal Modulation

In the context of prostate cancer treatment, research has focused on the transformation of androgen receptor antagonists into agonists due to mutations. Compounds similar to 4-Pyridazinamine have been identified as potential therapeutics that can effectively suppress tumor growth in xenograft mouse models . This highlights the compound's relevance in developing treatments for hormone-driven cancers.

Agricultural Applications

2.1 Herbicidal Properties

4-Pyridazinamine, 5-nitro-3-phenyl- and its derivatives have been explored for their herbicidal and plant-growth-regulating properties. These compounds can selectively inhibit the growth of harmful plants while promoting the growth of beneficial crops . This selectivity is crucial for sustainable agricultural practices.

Materials Science Applications

3.1 Synthesis of Novel Materials

The compound serves as a building block in the synthesis of complex organic molecules used in materials science. Its unique chemical structure allows for the development of new materials with specific properties suitable for various applications, including electronics and coatings .

Case Studies and Research Findings

Conclusion and Future Directions

4-Pyridazinamine, 5-nitro-3-phenyl- shows promise across various scientific domains due to its diverse biological activities and potential applications. Future research should focus on:

- Elucidating detailed mechanisms underlying its biological effects.

- Conducting comprehensive in vivo studies to assess efficacy and safety profiles.

- Exploring its potential as a lead compound for drug development targeting specific diseases.

Wirkmechanismus

The mechanism of action of 4-Pyridazinamine, 5-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The amine group can also participate in hydrogen bonding and other interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazine: A parent compound with similar pharmacological activities.

Pyridazinone: A derivative with a keto group at the 3-position, known for its anti-inflammatory and anticancer properties.

Phenylpyridazine: A compound with a phenyl group at the 3-position, similar to 4-Pyridazinamine, 5-nitro-3-phenyl- but without the nitro and amine groups.

Uniqueness

4-Pyridazinamine, 5-nitro-3-phenyl- is unique due to the presence of both a nitro group and an amine group on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .

Biologische Aktivität

4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound characterized by a pyridazine ring substituted with an amine group at the 4-position, a nitro group at the 5-position, and a phenyl group at the 3-position. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for 4-Pyridazinamine, 5-nitro-3-phenyl- is with a molecular weight of approximately 218.22 g/mol. Its structural features contribute to its reactivity and biological interactions.

Antimicrobial Activity

4-Pyridazinamine derivatives have been studied for their antimicrobial properties . The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates that may interact with microbial cellular components. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.

Anticancer Properties

Studies have demonstrated that 4-Pyridazinamine, 5-nitro-3-phenyl- exhibits anticancer activity through various mechanisms. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. For instance, research has shown that similar pyridazine derivatives can inhibit key enzymes involved in tumor growth .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . It has been reported to suppress inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies have indicated that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanism of action for 4-Pyridazinamine, 5-nitro-3-phenyl- involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to an amine, generating reactive species that may disrupt cellular functions.

- Enzyme Inhibition : The compound may inhibit enzymes such as COX, which are critical in mediating inflammation.

- Interaction with DNA : Some studies suggest that pyridazine derivatives can intercalate into DNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Pyridazine | Antimicrobial | Parent compound with similar activities |

| Pyridazinone | Anti-inflammatory | Contains a keto group; more stable |

| Phenylpyridazine | Anticancer | Lacks nitro and amine groups |

4-Pyridazinamine, 5-nitro-3-phenyl- is unique due to its combination of both nitro and amine functionalities, which enhances its biological reactivity compared to other derivatives.

Case Studies

- Antimicrobial Study : A study evaluated various pyridazine derivatives against common pathogens. Results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below established thresholds for effectiveness.

- Anticancer Evaluation : In vitro tests on cancer cell lines revealed that 4-Pyridazinamine derivatives induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds derived from 4-Pyridazinamine significantly reduced swelling compared to controls, supporting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

5-nitro-3-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-9-8(14(15)16)6-12-13-10(9)7-4-2-1-3-5-7/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNAKDYQHIOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CN=N2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423471 | |

| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118617-10-0 | |

| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.